1-[Chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene
Overview
Description
1-[Chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chloro(difluoro)methoxy group, a fluoro group, and a methyl group
Preparation Methods
The synthesis of 1-[Chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene typically involves the following steps:
Nitration Reaction: The starting material, 1-chloro-2-methyl-4-nitrobenzene, undergoes a nitration reaction using a mixture of nitric acid and sulfuric acid.
Reduction Reaction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Difluoromethylation: The amino group is converted to a chloro(difluoro)methoxy group using a difluoromethylating reagent such as chlorodifluoromethane in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[Chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro(difluoro)methoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form various derivatives.
Common reagents used in these reactions include halogens, nitric acid, sulfuric acid, and reducing agents such as iron powder. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[Chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene has several scientific research applications:
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Chemical Research: It serves as a model compound for studying the effects of fluorine substitution on the reactivity and properties of aromatic compounds.
Mechanism of Action
The mechanism of action of 1-[Chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene involves its interaction with molecular targets through various pathways:
Nucleophilic Attack: The chloro(difluoro)methoxy group can undergo nucleophilic attack, leading to the formation of new chemical bonds.
Electrophilic Attack:
These interactions are influenced by the electronic and steric effects of the substituents on the benzene ring.
Comparison with Similar Compounds
1-[Chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene can be compared with other similar compounds, such as:
1-[Chloro(difluoro)methoxy]-4-nitrobenzene: This compound has a nitro group instead of a fluoro group, which significantly alters its reactivity and applications.
4-(Chlorodifluoromethoxy)aniline:
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-[chloro(difluoro)methoxy]-4-fluoro-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c1-5-4-6(10)2-3-7(5)13-8(9,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRPPKZKYARUJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OC(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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